An In-depth Technical Guide to the Chemical Properties of 4-((Ethoxycarbonyl)amino)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 4-((Ethoxycarbonyl)amino)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-((ethoxycarbonyl)amino)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. This document summarizes available quantitative data, outlines experimental protocols, and visualizes key chemical and biological pathways.
Core Chemical and Physical Properties
4-((Ethoxycarbonyl)amino)benzoic acid, with the CAS number 5180-75-6, is a derivative of 4-aminobenzoic acid.[1][2][3][4][5][6][7][8][9][10][11] It is a solid compound at room temperature.[8] Its molecular formula is C₁₀H₁₁NO₄, and it has a molecular weight of approximately 209.20 g/mol .[2][3][7][8][9] This compound is primarily utilized as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[12]
Physicochemical Data
The following table summarizes the available physicochemical data for 4-((ethoxycarbonyl)amino)benzoic acid. It is important to note that while some experimental data for related compounds is available, specific experimental values for the target compound are limited in the literature. Therefore, predicted values from computational models are also included and are clearly indicated.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | - | [2][3][7][8][9] |
| Molecular Weight | 209.20 g/mol | - | [7][8][9] |
| CAS Number | 5180-75-6 | - | [1][2][3][4][7][8] |
| Physical Form | Solid | Experimental | [8] |
| Melting Point | Data not available | - | [4] |
| Boiling Point | 320.6 °C at 760 mmHg | Predicted | [7] |
| Density | 1.324 g/cm³ | Predicted | [7] |
| Flash Point | 147.7 °C | Predicted | [7] |
| Refractive Index | 1.597 | Predicted | [7] |
| pKa | 4.979 ± 0.10 | Predicted | [13] |
| Storage | Store sealed in a dry place at room temperature. | - | [7] |
Solubility
Solubility of 4-Aminobenzoic Acid (CAS 150-13-0)
| Solvent | Solubility | Temperature (°C) | Source(s) |
| Water | 5,390 mg/L | 25 | [14] |
| Water | 6,110 mg/L | 30 | [14] |
| Boiling Water | 1 g / 90 mL | 100 | [14] |
| Ethanol | 1 g / 8 mL | - | [14] |
| Ether | 1 g / 60 mL | - | [14] |
| Ethyl Acetate | Soluble | - | [14] |
| Glacial Acetic Acid | Soluble | - | [14] |
| Benzene | Slightly soluble | - | [14] |
| Petroleum Ether | Practically insoluble | - | [14] |
Spectral Data
Experimental spectral data for 4-((ethoxycarbonyl)amino)benzoic acid is not widely available. For reference, the spectral data for the parent compound, 4-aminobenzoic acid, is provided below.
NMR Spectroscopy of 4-Aminobenzoic Acid
¹H NMR (DMSO-d₆, 399.65 MHz):
| Assignment | Chemical Shift (ppm) |
| A | 12.0 |
| B | 7.650 |
| C | 6.573 |
| D | 5.89 |
(Source:[15])
¹³C NMR data for 4-aminobenzoic acid and its derivatives can be found in the literature, which is valuable for comparative analysis.
Infrared (IR) Spectroscopy
The IR spectrum of 4-aminobenzoic acid shows characteristic peaks for its functional groups. The amino group (-NH₂) typically shows stretching vibrations in the range of 3300-3500 cm⁻¹. The carboxylic acid group (-COOH) exhibits a broad O-H stretching band and a C=O stretching band.
Experimental Protocols
Synthesis of 4-((Ethoxycarbonyl)amino)benzoic Acid
A plausible synthetic route to 4-((ethoxycarbonyl)amino)benzoic acid involves the reaction of 4-aminobenzoic acid with ethyl chloroformate.
Reaction:
4-aminobenzoic acid + ethyl chloroformate → 4-((ethoxycarbonyl)amino)benzoic acid + HCl
Materials:
-
4-aminobenzoic acid
-
Ethyl chloroformate
-
A suitable base (e.g., sodium bicarbonate or triethylamine)
-
An appropriate solvent (e.g., a mixture of water and a polar aprotic solvent like acetone or THF)
Procedure:
-
Dissolve 4-aminobenzoic acid in an aqueous solution of the base.
-
Cool the solution in an ice bath.
-
Slowly add ethyl chloroformate to the cooled solution with vigorous stirring. The base neutralizes the hydrochloric acid formed during the reaction.
-
Continue stirring the reaction mixture at a low temperature for a specified period.
-
After the reaction is complete, acidify the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Caption: Plausible synthetic pathway for 4-((ethoxycarbonyl)amino)benzoic acid.
Purification by Recrystallization
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat briefly.
-
Filter the hot solution to remove insoluble impurities and the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 4-((ethoxycarbonyl)amino)benzoic acid.
General HPLC Method:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 280 nm).
-
Internal Standard: A structurally similar compound, such as m-hydroxybenzoic acid, can be used for quantitative analysis.[16]
Caption: A generalized workflow for the synthesis, purification, and analysis.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of 4-((ethoxycarbonyl)amino)benzoic acid are limited in the current scientific literature. However, its parent compound, 4-aminobenzoic acid (PABA), is a well-known biological molecule.
PABA is an essential nutrient for many microorganisms as it serves as a precursor in the biosynthesis of folic acid.[17][18] Folic acid is a vital coenzyme involved in the synthesis of nucleotides (purines and thymidine) and certain amino acids. In bacteria, PABA is converted to dihydrofolate, a key step in this pathway. This pathway is a common target for antimicrobial drugs, such as sulfonamides, which are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase.
Derivatives of PABA have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects.[17][18][19][20][21][22][23][24][25] For instance, Schiff bases derived from 4-aminobenzoic acid have shown antibacterial activity against strains like methicillin-resistant Staphylococcus aureus and antifungal properties.[17][18]
Caption: The role of PABA as a precursor in the microbial folate synthesis pathway.
Given its structural similarity to PABA, 4-((ethoxycarbonyl)amino)benzoic acid could potentially interact with biological systems, although its specific targets and mechanisms of action remain to be elucidated. Further research is required to determine its biological activity profile and to explore its potential as a lead compound in drug discovery.
References
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- 10. 4-[(Ethoxycarbonyl)amino]benzoic acid|CAS 5180-75-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
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- 16. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency [frontiersin.org]
- 24. para-Aminobenzoic Acid Is a Precursor in Coenzyme Q6 Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
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